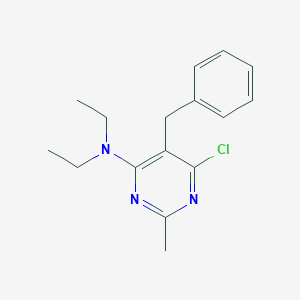

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine

Vue d'ensemble

Description

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine is a synthetic organic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with a benzyl group at the 5-position, a chlorine atom at the 6-position, a methyl group at the 2-position, and a diethylamine group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.

Substitution Reactions:

Alkylation: The methyl group at the 2-position can be introduced via alkylation using a suitable alkylating agent.

Amination: The diethylamine group at the 4-position can be introduced through an amination reaction using diethylamine and appropriate reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical and physical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or amino groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent in treating various diseases. Its structure suggests that it may interact with biological targets relevant to drug development.

Antimicrobial Activity

Research indicates that compounds similar to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine exhibit antimicrobial properties. The pyrimidine ring is a common structural motif in many pharmaceuticals, and derivatives have shown effectiveness against bacterial and fungal strains. Studies have explored the synthesis of related compounds and their inhibitory activities against specific pathogens.

Anti-Cancer Properties

Preliminary studies suggest that this compound may possess anti-cancer properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Further research is needed to validate these effects and understand the underlying mechanisms.

Pharmacological Studies

Pharmacological profiling of this compound has included investigations into its effects on neurotransmitter systems, particularly concerning monoamine oxidase inhibition.

Neuropharmacology

Compounds with similar structures have been studied for their potential as monoamine oxidase inhibitors (MAOIs), which are important in treating depression and anxiety disorders. The ability to selectively inhibit MAO-A or MAO-B isoforms can lead to significant therapeutic benefits, making this compound a candidate for further investigation in neuropharmacology.

Toxicological Applications

The safety profile of this compound is critical for its application in various fields, including cosmetics and pharmaceuticals.

Skin Sensitization Studies

The compound has been evaluated for its potential skin sensitization effects using alternative testing methods like the Reduced Local Lymph Node Assay (rLLNA). These studies are essential for assessing the allergenic potential of chemicals used in consumer products.

Case Studies and Research Findings

Several studies have contributed to the understanding of the applications of this compound:

Mécanisme D'action

The mechanism of action of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-methyl-amine: Similar structure but with a methyl group instead of a diethylamine group.

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-ethyl-amine: Similar structure but with an ethyl group instead of a diethylamine group.

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-propyl-amine: Similar structure but with a propyl group instead of a diethylamine group.

Uniqueness: (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine is unique due to the presence of the diethylamine group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features, including a benzyl group, a chlorine atom, and a diethylamine moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine, with a molecular formula of CHClN and a molecular weight of 289.81 g/mol. Its structure includes:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Benzyl group : A phenyl group attached to a methylene (-CH-) bridge.

- Chlorine atom : Positioned at the 6th carbon of the pyrimidine ring.

- Diethylamine group : Contributing to its basicity and potential biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which can be crucial for its antimicrobial and anticancer properties.

- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, influencing physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

- In vitro Studies : The compound demonstrated inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 - 32 | Mycobacterium tuberculosis |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through studies on its effects on cancer cell lines. For example:

- Cell Line Studies : In vitro tests showed that it could induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies indicated that the compound might interact with proteins involved in cell cycle regulation and apoptosis .

Study on β-glucuronidase Inhibition

A study synthesized various pyrimidine derivatives and evaluated their β-glucuronidase inhibitory activity. Among these compounds, one derivative demonstrated an IC value of 2.8 µM, significantly outperforming standard inhibitors . This highlights the potential of pyrimidine derivatives in drug development.

Leishmaniasis Activity

In another investigation, derivatives similar to this compound were tested against Leishmania amazonensis. The target compound showed moderate activity with an IC of 91.1 µM against the promastigote form . This suggests that modifications in the structure could enhance efficacy against parasitic infections.

Propriétés

IUPAC Name |

5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c1-4-20(5-2)16-14(15(17)18-12(3)19-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAHZZXJYLHUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424336 | |

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500156-07-0 | |

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.